molecular formula C11H17O4PS2 B13827817 O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate CAS No. 3309-71-5

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate

Cat. No.: B13827817
CAS No.: 3309-71-5
M. Wt: 308.4 g/mol
InChI Key: NOEYSRSSMYSCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is an organophosphate compound known for its application as an insecticide. This compound is characterized by its complex molecular structure, which includes a phosphonothioate group, an ethylsulfonyl group, and a phenyl ring. It is recognized for its effectiveness in pest control and is listed as an extremely hazardous substance under various regulatory frameworks .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate typically involves the reaction of O-ethyl methylphosphonothioic acid with 4-(ethylsulfonyl)phenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the hazardous nature of the compound. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonothioates. These products can have different properties and applications depending on the nature of the substituents introduced .

Scientific Research Applications

Agricultural Applications

O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate is primarily utilized as an insecticide and acaricide. Its effectiveness stems from its ability to inhibit acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system in insects and other pests.

Case Studies

  • A study conducted on various crops demonstrated that the application of O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate significantly reduced pest populations while maintaining crop yield .
  • Research on its residual effects showed that after application, the compound degraded into less harmful metabolites within a few weeks, minimizing environmental impact .

Toxicological Studies

Given its potent biological activity, O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate has been extensively studied for its toxicological effects on non-target organisms, including humans.

Acute Toxicity

  • Exposure can lead to symptoms consistent with organophosphate poisoning, including headache, dizziness, nausea, and respiratory distress . Chronic exposure may result in neurological damage due to prolonged AChE inhibition .

Long-Term Effects

  • Studies have indicated potential long-term neurotoxic effects from repeated exposure, necessitating strict safety protocols in agricultural settings . Monitoring cholinesterase levels in workers handling this compound is recommended to prevent occupational hazards .

Environmental Impact

The environmental persistence of organophosphates raises concerns regarding their impact on ecosystems.

Degradation Pathways

  • Research indicates that O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate undergoes hydrolysis and microbial degradation in soil and aquatic environments, leading to less toxic byproducts .

Ecotoxicological Assessments

  • Ecotoxicological studies have shown that while the compound is effective against target pests, it can adversely affect beneficial insects and aquatic organisms if not managed properly .

Regulatory Aspects

Due to its potential risks, regulatory frameworks govern the use of O-Ethyl O-(4-(ethylsulfonyl)phenyl)methylphosphonothioate.

Safety Guidelines

  • The Environmental Protection Agency (EPA) and other regulatory bodies have established guidelines for safe handling and application to minimize risks associated with exposure .

Research Directions

  • Future research is focused on developing safer alternatives or formulations that reduce toxicity while maintaining efficacy against pests .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Agricultural UseInsecticide/AcaricideEffective against a variety of pests
MechanismAChE InhibitionCauses paralysis in target species
ToxicityAcute & Chronic EffectsSymptoms include headache, nausea; long-term risks
Environmental ImpactDegradation PathwaysHydrolysis leads to less harmful metabolites
Regulatory FrameworkSafety GuidelinesGoverned by EPA; monitoring required

Mechanism of Action

The mechanism of action of O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, paralysis, and eventually the death of the insect. This mechanism is similar to other organophosphate insecticides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylsulfonyl group, in particular, enhances its reactivity and effectiveness as an insecticide compared to similar compounds .

Biological Activity

O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate is a compound belonging to the organophosphorus class, which is widely studied for its biological activity, particularly in the context of its potential use as a pesticide and its implications for human health. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, metabolic pathways, and relevant case studies.

Organophosphorus compounds like this compound primarily exert their biological effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of cholinergic receptors, which can manifest in various physiological symptoms.

Toxicity Profile

The toxicity of this compound is significant, with acute exposure potentially leading to symptoms such as:

  • Neurological effects : Headache, dizziness, muscle twitching, and convulsions.
  • Respiratory issues : Dyspnea and pulmonary edema.
  • Gastrointestinal symptoms : Nausea, vomiting, and diarrhea.

Chronic exposure may result in long-term neurological damage and other health issues .

Metabolic Pathways

Research indicates that this compound undergoes rapid metabolism in biological systems. Key metabolic pathways include:

  • Hydrolysis : The compound is hydrolyzed to form less toxic metabolites.
  • Oxidation : Oxidative processes lead to the formation of sulfoxides and sulfones, which may exhibit varying levels of toxicity compared to the parent compound .

Case Studies

Several studies have investigated the biological effects and metabolic fate of organophosphorus compounds similar to this compound. Notable findings include:

  • Acute Poisoning Incidents : Reports indicate that individuals exposed to high concentrations exhibited severe cholinergic symptoms. For instance, a case study highlighted a group of agricultural workers who experienced acute poisoning after handling pesticides containing similar compounds .
  • Animal Studies : Research involving rats demonstrated that after administration of organophosphate compounds, significant amounts were excreted in urine within 24 hours, indicating rapid metabolism and elimination .
  • Chronic Exposure Effects : Long-term studies have shown that repeated exposure can lead to persistent neurological deficits due to cumulative inhibition of AChE .

Data Table: Toxicity and Metabolic Effects

Study Type Findings Reference
Acute ExposureSymptoms included headache, muscle twitching
Animal MetabolismRapid urinary excretion of metabolites
Chronic EffectsNeurological damage observed after prolonged exposure

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing O-Ethyl O-(4-(ethylsulfonyl)phenyl) methylphosphonothioate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of phosphonothioates typically involves thiophosphorylation reactions. For analogous compounds like EPN (O-ethyl O-(4-nitrophenyl) phenylphosphonothioate), a two-step process is used: (1) reaction of methylphosphonothioic acid with ethyl chloroformate to form the O-ethyl intermediate, followed by (2) coupling with 4-(ethylsulfonyl)phenol under basic conditions. Optimization includes controlling temperature (0–5°C to avoid side reactions) and using anhydrous solvents (e.g., THF or dichloromethane). Purity can be enhanced via column chromatography (silica gel, hexane:ethyl acetate gradient) .

Table 1 : Key Reaction Parameters for Thiophosphorylation

ParameterOptimal ConditionImpact on Yield/Purity
Temperature0–5°C (step 1); 25°C (step 2)Minimizes hydrolysis
SolventAnhydrous THFPrevents side reactions
BaseTriethylamineNeutralizes HCl byproduct
PurificationColumn chromatographyRemoves unreacted phenol

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR :
  • ¹H NMR : Peaks for ethyl groups (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and aromatic protons (δ 7.5–8.0 ppm, split due to sulfonyl group).
  • ³¹P NMR : Single peak near δ 55–60 ppm confirms phosphonothioate structure .
  • IR : Strong absorption at 1250–1280 cm⁻¹ (P=S stretch) and 1150 cm⁻¹ (S=O stretch from sulfonyl group).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ and fragments (e.g., loss of ethylsulfonyl group).

Table 2 : Key Spectral Signatures

TechniqueDiagnostic Peaks/BandsStructural Assignment
¹H NMRδ 4.2 ppm (OCH₂CH₃)Ethyl ester linkage
³¹P NMRδ 58 ppmPhosphonothioate core
IR1265 cm⁻¹P=S bond

Advanced Research Questions

Q. What strategies resolve enantiomers of this compound, and how does stereochemistry affect its biochemical interactions?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with hexane:isopropanol (90:10). Retention times differ for (R)- and (S)-enantiomers.
  • Enzymatic Hydrolysis : Phosphotriesterases (e.g., from Pseudomonas diminuta) selectively hydrolyze one enantiomer via inversion of configuration . Stereochemistry impacts toxicity; for example, (S)-EPN is enzymatically hydrolyzed 10× faster than (R)-EPN .

Table 3 : Enantiomer-Specific Hydrolysis Rates

Substrate ConfigurationEnzyme Activity (kcat/KM, M⁻¹s⁻¹)Hydrolysis Product
(S)-EPN2.5 × 10⁴(S)-Phosphonothioic acid
(R)-EPN< 1 × 10²No reaction

Q. How can contradictory data on the environmental persistence of this compound be reconciled?

  • Methodological Answer : Discrepancies in half-life studies may arise from:

  • pH-dependent degradation : Hydrolysis accelerates under alkaline conditions (pH > 9).
  • Microbial activity : Soil microbiota (e.g., Sphingomonas) degrade phosphonothioates via C–P lyase pathways.
  • Analytical variability : Use isotope-labeled internal standards (e.g., deuterated analogs) in LC-MS to improve accuracy.

Experimental Design :
Conduct parallel studies under controlled conditions (pH, temperature, microbial presence) and compare degradation rates using ANOVA. For example, in sterile vs. non-sterile soil, half-lives differ by >30 days .

Q. What mechanistic insights guide the enzymatic hydrolysis of this compound by phosphotriesterases?

  • Methodological Answer : Phosphotriesterases catalyze hydrolysis via a single-step, in-line nucleophilic attack by a water molecule activated by a binuclear metal center (e.g., Zn²⁺). Key steps:

Substrate Binding : Sulfonyl group stabilizes enzyme-substrate interaction via hydrogen bonding.

Transition State : Trigonal bipyramidal geometry at phosphorus.

Product Release : Diethyl phosphate and 4-(ethylsulfonyl)phenol .

Table 4 : Kinetic Parameters for Enzymatic Hydrolysis

ParameterValue (Mean ± SD)Conditions
kcat450 ± 25 s⁻¹pH 7.4, 25°C
KM0.12 ± 0.02 mM1 mM Zn²⁺
Catalytic Efficiency (kcat/KM)3.75 × 10³ M⁻¹s⁻¹

Q. Notes on Data Sources

  • Synthesis and characterization methods are inferred from structurally related phosphonothioates (e.g., EPN, sulprofos sulfone) .
  • Enzymatic and stereochemical data derive from studies on analogous compounds .
  • Analytical protocols align with NIST standards for organophosphorus compounds .

Properties

CAS No.

3309-71-5

Molecular Formula

C11H17O4PS2

Molecular Weight

308.4 g/mol

IUPAC Name

ethoxy-(4-ethylsulfonylphenoxy)-methyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C11H17O4PS2/c1-4-14-16(3,17)15-10-6-8-11(9-7-10)18(12,13)5-2/h6-9H,4-5H2,1-3H3

InChI Key

NOEYSRSSMYSCLW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(C)OC1=CC=C(C=C1)S(=O)(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.